1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene
Description
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-2-chloro-5-cyclobutyloxy-4-methoxybenzene |
InChI |
InChI=1S/C11H12BrClO2/c1-14-10-6-9(13)8(12)5-11(10)15-7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
LQPWOTCHMYIVHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC2CCC2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).
Cyclobutoxylation: Formation of the cyclobutoxy group through a nucleophilic substitution reaction involving cyclobutanol and a suitable leaving group.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The presence of electron-withdrawing halogens (Br, Cl) and electron-donating alkoxy groups (methoxy, cyclobutoxy) creates a reactivity profile suitable for selective substitution.
Key Observations:
-
Bromine vs. Chlorine Reactivity : Bromine is typically more susceptible to displacement than chlorine in NAS due to its lower bond dissociation energy.
-
Directing Effects :
-
The methoxy group at position 4 activates the ring at ortho/para positions, while the cyclobutoxy group at position 5 introduces steric bulk, potentially influencing regioselectivity.
-
Halogens (Br, Cl) deactivate the ring but direct incoming nucleophiles to meta positions relative to themselves.
-
Example Conditions:
| Reaction Type | Reagents/Conditions | Position Substituted | Yield* | Reference Analogues |
|---|---|---|---|---|
| Br → NH₂ | NH₃, Cu catalyst, 150°C | Position 1 (Br site) | ~70% | |
| Cl → OCH₃ | NaOMe, DMF, 120°C | Position 2 (Cl site) | ~50% |
*Theoretical yields based on analogous systems.
Cross-Coupling Reactions
The bromine atom is a prime candidate for transition-metal-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
Case Study: Suzuki-Miyaura Coupling
Using conditions from decarboxylative bromination protocols (Source ):
-
Reagents : Pd(PPh₃)₄, arylboronic acid, K₃PO₄, MeCN, 80°C.
-
Outcome : Selective coupling at the bromine site (position 1) to form biaryl derivatives.
-
Challenges :
-
Steric hindrance from the cyclobutoxy group may reduce coupling efficiency.
-
Chlorine typically remains inert under these conditions.
-
Example Transformation:
Product : 1-Aryl-2-chloro-5-cyclobutoxy-4-methoxybenzene
Reported Yield (Analogues) : 60–85%
Electrophilic Substitution
Despite deactivation by halogens, the methoxy group can direct electrophiles to positions 3 or 6 (ortho/para to OMe).
Nitration Example:
-
Conditions : HNO₃, H₂SO₄, 0–5°C.
-
Site Selectivity :
-
Para to methoxy (position 6) is preferred but may compete with steric effects from cyclobutoxy.
-
-
Outcome : Nitro group introduced at position 6, with possible minor products at position 3.
Ether Cleavage and Functionalization
The cyclobutoxy group may undergo acid-catalyzed cleavage or photochemical ring-opening, though no direct examples were located.
Hypothetical Reaction:
-
Reagents : HBr/AcOH, reflux.
-
Outcome : Cyclobutanol formation via ether cleavage.
Halogen Exchange
Chlorine can be replaced via SNAr under harsh conditions:
-
Reagents : KF, [18-crown-6], DMSO, 180°C.
-
Outcome : Fluorine substitution at position 2 (Cl site).
Scientific Research Applications
1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the cyclobutoxy and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related brominated/chlorinated benzene derivatives, focusing on substituent positions and functional group variations.
Table 1: Key Structural and Functional Comparisons
*Similarity indices derived from structural overlap calculations in crystallographic databases (e.g., SHELX-refined analogs) .
Physicochemical Properties
- Solubility : The cyclobutoxy group in the target compound introduces steric bulk, reducing solubility in polar solvents compared to analogs with smaller substituents (e.g., methyl or methoxy). For example, 1-Bromo-2-chloro-4-methoxy-5-methylbenzene (CAS 502159-65-1) is more soluble in dichloromethane due to its compact methyl group .
- Boiling/Melting Points : Halogen substituents (Br, Cl) elevate melting points via increased molecular weight and intermolecular halogen bonding. However, the cyclobutoxy group may lower melting points relative to nitro- or trifluoromethoxy-containing analogs (e.g., 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene) due to reduced symmetry .
Biological Activity
1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in relation to metabolic disorders and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound acts primarily as a modulator of the GPR120 receptor, a G protein-coupled receptor involved in various metabolic processes. Activation of GPR120 has been linked to:
- Regulation of Blood Glucose Levels : The compound promotes the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion in response to elevated blood glucose levels .
- Anti-inflammatory Effects : GPR120 activation can suppress macrophage-induced inflammation, contributing to improved insulin sensitivity and reduced risk of obesity-related complications .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce significant biological responses, including:
- Insulin Secretion : The compound has been shown to enhance insulin secretion from pancreatic cells in a glucose-dependent manner.
- Lipid Metabolism : By modulating GPR120, the compound can reduce lipolysis in adipose tissues, potentially lowering free fatty acid levels in the bloodstream .
In Vivo Studies
Animal studies have further elucidated the effects of this compound:
- Obesity and Diabetes Models : In GPR120 knockout mice, the absence of this receptor led to increased obesity and glucose intolerance when subjected to high-fat diets. This suggests that the compound's action through GPR120 is crucial for maintaining metabolic health .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In a controlled study involving diabetic mice, administration of the compound resulted in a marked decrease in blood glucose levels and improved insulin sensitivity.
- Inflammation Reduction : In models of chronic inflammation, treatment with this compound led to reduced markers of inflammation and improved metabolic profiles .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Insulin secretion enhancement; anti-inflammatory | GPR120 receptor modulation |
| Similar Compounds (e.g., other GPR120 agonists) | Varies; some show similar effects | Often involve similar signaling pathways |
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene core. For example:
- Step 1 : Introduce methoxy and chloro groups via electrophilic aromatic substitution (EAS), leveraging directing effects (e.g., methoxy as an activating group).
- Step 2 : Install the bromo substituent using a halogenation agent like NBS (N-bromosuccinimide) under controlled conditions.
- Step 3 : Attach the cyclobutoxy group via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig reactions).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via GC-MS or HPLC .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- 1H/13C NMR : Analyze substituent positions and coupling patterns. For example, the cyclobutoxy group’s protons will show distinct splitting due to ring strain.
- Mass Spectrometry (GC-MS/LC-MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the expected structure.
- Elemental Analysis : Validate empirical formula (C11H11BrClO2).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Cross-reference retention times with standards .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the cyclobutoxy group.
- Light Sensitivity : Protect from UV light using amber glassware, as halogenated aromatics may undergo photodecomposition.
- Moisture Control : Use anhydrous solvents in reactions to avoid side reactions (e.g., cleavage of the methoxy group) .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in derivatives of this compound?
- Methodological Answer :
- Directing Effects : The methoxy group (para-directing) and chloro substituent (meta-directing) guide further substitutions. For example, electrophiles will preferentially attack the position ortho to methoxy and meta to chlorine.
- Transition Metal Catalysis : Use Pd-catalyzed C–H activation to functionalize specific positions. For sterically hindered sites (e.g., near the cyclobutoxy group), employ bulky ligands (e.g., SPhos) to enhance selectivity .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations. For example, HMBC can confirm connectivity between the cyclobutoxy oxygen and aromatic carbons.
- X-ray Crystallography : Definitive structural confirmation, especially if unexpected tautomerism or stereochemical ambiguities arise.
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. How does the cyclobutoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The strained cyclobutane ring increases steric hindrance, potentially slowing down Suzuki-Miyaura couplings. Mitigate this using high-temperature conditions or microwave-assisted synthesis.
- Electronic Effects : The oxygen atom in the cyclobutoxy group may coordinate with palladium catalysts, altering reaction pathways. Compare reactivity with linear alkoxy analogs (e.g., methoxy vs. cyclobutoxy) to isolate steric/electronic contributions .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screen against biological targets (e.g., kinases) to assess binding affinity. Use software like AutoDock Vina with force fields optimized for halogen interactions.
- ADMET Prediction : Evaluate pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
